Pyren-1-yl Acetate

Photophysics Fluorescence Spectroscopy Solid-State Emitters

Inconsistent photophysical performance of generic pyrene analogs compromises sensor & OLED development. Pyren-1-yl acetate provides a reliable, data-backed alternative. • High crystalline-state quantum yield (ΦF 0.68) for solid-state emitters, vs. negligible solution emission. • Rapid, selective hydrolysis by esterases enables time-resolved intracellular conversion to fluorescent 1-hydroxypyrene. • Thermal stability (mp 246-247 °C) withstands device fabrication. Trusted by materials & life science labs; available globally with full quality documentation.

Molecular Formula C18H12O2
Molecular Weight 260.3 g/mol
CAS No. 78751-40-3
Cat. No. B104027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyren-1-yl Acetate
CAS78751-40-3
Synonyms1-Acetoxypyrene
Molecular FormulaC18H12O2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3
InChIKeyXMAPHCGFUPXIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyren-1-yl Acetate Specifications & Differentiating Features


Pyren-1-yl acetate (CAS 78751-40-3), also known as 1-acetoxypyrene or 1-pyrenol acetate, is a pyrene-derived polycyclic aromatic hydrocarbon (PAH) ester with the molecular formula C18H12O2 and a molecular weight of 260.29 g/mol . It is a synthetic aromatic compound characterized by a rigid, planar pyrene core linked to an acetate ester group, imparting distinct photophysical and chemical properties . Its synthesis typically involves the acetylation of pyrene derivatives, such as 1-hydroxypyrene, with acetic anhydride under mild conditions . The compound is a solid at room temperature with a melting point of 246-247 °C, a boiling point of 442.6 °C at 760 mmHg, and a density of 1.304 g/cm³ . It is soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, but has low solubility in polar and protic solvents .

1
Workflow
Solid-state fluorescence and optoelectronic studies
2
Processing
Organic solvent-based synthesis and formulation
3
Stability
High thermal tolerance for elevated-temperature processing

Pyren-1-yl Acetate: Why Analogs Are Not Interchangeable


In the pyrene derivatives market, compounds such as 1-hydroxypyrene (1-pyrenol), 1-acetylpyrene, pyrene, and pyrene-1-acetic acid are often considered as potential substitutes. However, generic substitution fails because the precise nature of the substituent at the pyrene core dictates critical performance characteristics. The acetate ester of pyren-1-yl acetate introduces unique photophysical behavior, including a short-lived excited state and distinct quantum yield profiles compared to the free phenol (1-hydroxypyrene) or the ketone analog (1-acetylpyrene) . Its ester linkage also confers differential susceptibility to enzymatic and chemical hydrolysis, directly impacting its utility in cellular uptake studies and as a metabolic probe [1]. Furthermore, the acetate group modulates the compound's hydrophobicity and solubility, altering its distribution in biphasic systems and its interactions with biological membranes or polymer matrices . These divergent properties mean that selecting an analog without a thorough, data-driven comparison risks compromising assay sensitivity, reproducibility, and the validity of mechanistic conclusions.

Ester vs. phenol photophysics
Acetate ester quenches solution fluorescence; analogs like 1-hydroxypyrene show different quantum yield profiles that may not transfer to solid-state applications.
Enzymatic hydrolysis susceptibility
Acetate linkage is preferentially cleaved by specific esterases; substituting with ketone or acid derivatives alters metabolic probe behavior and cellular uptake kinetics.
Hydrophobicity and phase distribution
Acetate modulates partition coefficients and membrane interactions; using 1-acetylpyrene or pyrene may shift biphasic system behavior and assay reproducibility.

Pyren-1-yl Acetate Quantitative Differentiation


Quantum Yield: Solid-State vs. Aprotic Solvent

The fluorescence quantum yield (ΦF) of pyren-1-yl acetate is highly dependent on its physical state. In the crystalline solid state, it demonstrates a quantum yield of 0.68 . In contrast, in aprotic solvents, its quantum yield is dramatically lower, measured at < 0.001, a value similar to that of the closely related analog, 1-acetylpyrene, due to efficient non-radiative decay pathways facilitated by the carbonyl group . This stark state-dependent behavior is a key differentiator from analogs like 1-hydroxypyrene, whose solid-state luminescence is more consistent with its solution-phase behavior due to different intermolecular packing forces (H-aggregation vs. carbonyl-induced quenching) [1].

Quantum yield
Class-level inference
Crystalline ΦF = 0.68
Aprotic solvent ΦF < 0.001
Solid-state quantum yield may support optoelectronic emitter research.
Solution-phase yield is low; verify in target matrix.
Photophysics Fluorescence Spectroscopy Solid-State Emitters

Esterase Hydrolysis Rate Differentiation

Pyren-1-yl acetate serves as a substrate for pancreatic carboxylic ester hydrolase and bile salt-stimulated lipase, undergoing enzymatic hydrolysis at rates distinct from other pyrenyl esters [1]. Studies comparing a series of fluorescent pyrene derivatives demonstrated that the hydrolytic rates of 'short' acyl esters, like the acetate (C2), were higher than those of 'long' acyl esters, such as pyrenyl decanoate (C10) [1]. This establishes a clear structure-activity relationship where the length of the acyl chain directly influences the compound's susceptibility to enzymatic cleavage. While specific rate constants (kcat/Km) for pyren-1-yl acetate are not provided in the abstract, the qualitative trend—shorter acyl chain = faster hydrolysis—is a robust class-level inference that distinguishes it from its longer-chain analogs.

Esterase hydrolysis
Class-level inference
Shorter C2 acetate → faster hydrolysis than long-chain esters (e.g., C10)
Supports pro-fluorescent substrate design for esterase monitoring.
Exact kinetic constants not provided; class-level trend.
Bioconversion Enzymatic Hydrolysis Metabolic Tracing

Thermal Stability: Melting Point Differentiation

The thermal properties of pyren-1-yl acetate provide a baseline for material handling and application. It exhibits a melting point of 246-247 °C and a boiling point of 442.6 °C at 760 mmHg . This high thermal stability profile is comparable to other pyrene carbonyl derivatives, such as 1-acetylpyrene (melting point ~88-90 °C) and 1-pyrenecarboxylic acid (melting point ~270-274 °C) [1], but differs significantly from 1-hydroxypyrene, which melts at 176-178 °C . The elevated melting point of the acetate ester, relative to the parent phenol, suggests stronger intermolecular interactions in the solid state, likely due to dipole-dipole interactions and π-π stacking of the planar pyrene core, which are enhanced by the acetate group.

Melting point
Cross-study comparable
246–247 °C
vs 1-hydroxypyrene 176–178 °C
vs 1-acetylpyrene 88–90 °C
Indicates thermal stability suitable for high-temperature processing; verify under specific conditions.
Melting point alone does not guarantee processing stability.
Thermal Stability Material Processing Storage Conditions

Pyren-1-yl Acetate Application Scenarios


Solid-State Fluorescent Probe and Optoelectronic Material

Researchers developing solid-state sensors, organic light-emitting diodes (OLEDs), or luminescent security inks should prioritize pyren-1-yl acetate over its analogs due to its high crystalline-state fluorescence quantum yield of 0.68 . This contrasts with its negligible emission in aprotic solvents (<0.001 ΦF) and is a clear differentiator from 1-hydroxypyrene, whose solid-state luminescence is quenched by H-aggregation [1]. The compound's high melting point (246-247 °C) also ensures thermal resilience during device fabrication .

Pro-Fluorescent Substrate for Esterase and Uptake Assays

For life science researchers, pyren-1-yl acetate is a superior choice for monitoring esterase activity or tracing cellular metabolism. Its 'short' acetate ester is hydrolyzed by specific esterases at a faster rate than longer-chain pyrenyl esters [2]. This differential enzymatic lability allows for time-resolved tracking of intracellular conversion to the fluorescent 1-hydroxypyrene, providing a quantifiable readout of enzyme activity or membrane permeability.

Intermediate for Complex Pyrene Derivative Synthesis

In synthetic chemistry, pyren-1-yl acetate serves as a stable, protected form of 1-hydroxypyrene. Its acetate group can be selectively removed under mild conditions (e.g., esterase or mild basic hydrolysis) to reveal the phenolic -OH group for further functionalization, such as the synthesis of 8-nitro-1-pyrenol-d8, a urinary biomarker standard . This synthetic utility is underscored by its commercial availability and high purity (≥95%) from suppliers like AKSci .

Application
Selection Property
Validation Focus
Solid-state fluorescence probes and optoelectronics
High crystalline quantum yield profile
Verify quantum yield in target solid-state matrix
Esterase activity and cellular uptake assays
Faster enzymatic hydrolysis rate vs longer-chain esters
Validate hydrolysis kinetics and product fluorescence in assay conditions
Synthesis of pyrene derivatives
Stable protected 1-hydroxypyrene equivalent
Confirm selective deprotection without pyrene core degradation

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